The Versatile Building Block: An In-depth Technical Guide to 1-Cyclopropyl-4-iodo-1H-pyrazole
The Versatile Building Block: An In-depth Technical Guide to 1-Cyclopropyl-4-iodo-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of the Pyrazole Scaffold
In the landscape of modern medicinal chemistry, the pyrazole nucleus has emerged as a "privileged scaffold," a molecular framework that consistently appears in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties, metabolic stability, and ability to act as both a hydrogen bond donor and acceptor make it a highly versatile building block in drug design.[2] Within this important class of heterocycles, 1-Cyclopropyl-4-iodo-1H-pyrazole stands out as a particularly valuable intermediate. The presence of the cyclopropyl group can enhance metabolic stability and introduce favorable conformational constraints, while the iodo-substituent at the 4-position serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides a comprehensive overview of the properties, synthesis, and applications of 1-Cyclopropyl-4-iodo-1H-pyrazole, with a focus on its utility in the synthesis of complex molecules for drug discovery.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of a building block is fundamental for its effective utilization in synthesis and for the characterization of its downstream products.
Core Properties
| Property | Value | Source |
| CAS Number | 1239363-40-6 | [3] |
| Molecular Formula | C6H7IN2 | [4] |
| Molecular Weight | 234.04 g/mol | [4] |
| Appearance | Off-white to pale yellow solid (estimated) | |
| Solubility | Soluble in common organic solvents such as DMF, DMSO, and chlorinated solvents. | |
| Predicted XlogP | 1.3 | [4] |
Spectroscopic Data
While specific spectra for 1-Cyclopropyl-4-iodo-1H-pyrazole are often proprietary to chemical suppliers, the following are expected characteristic spectroscopic features based on its structure and data for analogous compounds.[5][6][7][8][9]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the cyclopropyl protons (a multiplet in the upfield region), and two singlets for the pyrazole ring protons.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the cyclopropyl carbons and the carbons of the pyrazole ring. The carbon bearing the iodine atom will be significantly shifted downfield.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of iodine may also be observable.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the cyclopropyl and pyrazole rings, as well as C=C and C=N stretching vibrations within the pyrazole ring.[6]
Synthesis of 1-Cyclopropyl-4-iodo-1H-pyrazole: A Practical Approach
The synthesis of 1-Cyclopropyl-4-iodo-1H-pyrazole can be achieved through a two-step process: the N-cyclopropylation of pyrazole followed by regioselective iodination at the 4-position.
Synthetic Workflow
Caption: Synthetic workflow for 1-Cyclopropyl-4-iodo-1H-pyrazole.
Experimental Protocol:
Step 1: Synthesis of 1-Cyclopropyl-1H-pyrazole
This step involves a Chan-Lam coupling reaction, a copper-catalyzed N-arylation (in this case, N-cyclopropylation) of pyrazole.
-
To a stirred solution of pyrazole (1.0 eq) in a suitable solvent such as dichloromethane, add cyclopropylboronic acid (1.5 eq), copper(II) acetate (0.1 eq), and pyridine (2.0 eq).
-
Stir the reaction mixture at room temperature under an atmosphere of air (or oxygen) for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 1-cyclopropyl-1H-pyrazole.
Step 2: Synthesis of 1-Cyclopropyl-4-iodo-1H-pyrazole
This step employs an electrophilic iodination using N-Iodosuccinimide (NIS).[10]
-
Dissolve 1-cyclopropyl-1H-pyrazole (1.0 eq) in a suitable solvent such as acetonitrile.[10]
-
Add N-Iodosuccinimide (NIS) (1.1 - 1.5 eq) portion-wise to the stirred solution at 0 °C.[10]
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[10]
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.[10]
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.[10]
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.[10]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or silica gel column chromatography to yield 1-Cyclopropyl-4-iodo-1H-pyrazole.
A Versatile Intermediate in Cross-Coupling Reactions
The true power of 1-Cyclopropyl-4-iodo-1H-pyrazole lies in its ability to participate in a wide array of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond at the 4-position is highly susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle for various bond formations.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, and 4-iodopyrazoles are excellent substrates for this reaction.[11][12]
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Experimental Protocol (Conventional Heating): [11]
-
To a Schlenk flask, add 1-Cyclopropyl-4-iodo-1H-pyrazole (1.0 eq), the corresponding aryl- or heteroarylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2.0-2.5 eq).[11]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).[11]
-
Heat the reaction mixture at 80-100 °C for 6-12 hours, monitoring the progress by TLC.[13]
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purify the crude product by silica gel column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the introduction of alkynyl groups, a valuable transformation for the synthesis of various biologically active molecules and materials.[14][15]
Caption: General scheme of the Sonogashira coupling reaction.
Experimental Protocol: [14]
-
To a dry Schlenk flask under an inert atmosphere, add 1-Cyclopropyl-4-iodo-1H-pyrazole (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%).[14]
-
Add an anhydrous solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine or diisopropylethylamine, 3.0 eq).[14]
-
Stir the mixture at room temperature for a few minutes, then add the terminal alkyne (1.2 eq) dropwise.[14]
-
Heat the reaction mixture to 50-80 °C and monitor by TLC.[14]
-
After completion, cool the reaction, and perform a suitable work-up followed by purification.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, allowing for the synthesis of a wide range of substituted anilines and related compounds.[16][17]
Sources
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- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. parchem.com [parchem.com]
- 4. PubChemLite - 1-cyclopropyl-4-iodo-1h-pyrazole (C6H7IN2) [pubchemlite.lcsb.uni.lu]
- 5. 1-Cyclopropyl-4-iodo-1H-pyrazole(1239363-40-6) 1H NMR spectrum [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
